O2-tert-butyl O3-ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate
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Overview
Description
O2-tert-butyl O3-ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate is a complex organic compound with a bicyclic structure. This compound is notable for its unique arrangement of functional groups, which include tert-butyl, ethyl, and hydroxy groups, as well as a bicyclo[2.2.2]octane core. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O2-tert-butyl O3-ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the tert-butyl and ethyl groups. The hydroxy group is then added through a selective oxidation reaction. The reaction conditions often involve the use of organic solvents such as dichloromethane and diethyl ether, and catalysts like palladium on carbon .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
O2-tert-butyl O3-ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to introduce additional hydrogen atoms, altering its structure.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce a more saturated bicyclic compound. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
O2-tert-butyl O3-ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism by which O2-tert-butyl O3-ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, influencing pathways related to its functional groups .
Comparison with Similar Compounds
Similar Compounds
tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate: Similar in structure but lacks the ethyl group.
tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate: Contains an oxo group instead of a hydroxy group.
Uniqueness
O2-tert-butyl O3-ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate is unique due to its combination of tert-butyl, ethyl, and hydroxy groups on a bicyclic core. This specific arrangement of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Properties
IUPAC Name |
2-O-tert-butyl 3-O-ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-5-20-13(18)12-10-7-6-9(8-11(10)17)16(12)14(19)21-15(2,3)4/h9-12,17H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSAJJZJGXXGDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC(N1C(=O)OC(C)(C)C)CC2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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